molecular formula C8H4BrFO4 B8237303 3-Bromo-4-fluorophthalic acid

3-Bromo-4-fluorophthalic acid

Cat. No.: B8237303
M. Wt: 263.02 g/mol
InChI Key: QSNFQBDOMPTCOH-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorophthalic acid: is an organic compound with the molecular formula C₈H₄BrFO₄. It is a derivative of phthalic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. This compound is primarily used in research and development within the fields of organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-fluorophthalic acid typically involves the bromination and fluorination of phthalic acid derivatives. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-fluorophthalic acid can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form various derivatives, and it can also be reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. Reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or hypochlorite solutions are used for oxidation reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phthalic acids can be formed.

    Oxidation Products: Oxidation can yield phthalic anhydride derivatives and other oxidized products.

Scientific Research Applications

Chemistry: 3-Bromo-4-fluorophthalic acid is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and materials.

Biology and Medicine: While specific biological applications are limited, derivatives of phthalic acid, including this compound, are studied for their potential biological activities and interactions with biomolecules.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, polymers, and advanced materials. It serves as a precursor for the production of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorophthalic acid is primarily related to its reactivity in chemical synthesis. The bromine and fluorine atoms on the benzene ring make it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • 3-Bromo-4-chlorophthalic acid
  • 3-Bromo-4-iodophthalic acid
  • 3-Fluoro-4-bromophthalic acid

Comparison: Compared to its analogs, 3-Bromo-4-fluorophthalic acid offers unique reactivity due to the presence of both bromine and fluorine atoms. This dual substitution pattern allows for selective reactions and the formation of diverse products. The fluorine atom imparts additional stability and reactivity, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3-bromo-4-fluorophthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO4/c9-6-4(10)2-1-3(7(11)12)5(6)8(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNFQBDOMPTCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C(=O)O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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